molecular formula C12H11FN4O3 B6036483 N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B6036483
M. Wt: 278.24 g/mol
InChI Key: FNPDZUOSCGPETA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c1-8-6-11(17(19)20)15-16(8)7-12(18)14-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDZUOSCGPETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Acetamide Formation: The nitrated pyrazole is reacted with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: N-(2-fluorophenyl)-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and 2-fluoroaniline.

Scientific Research Applications

N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(2-bromophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

    N-(2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

N-(2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

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